molecular formula C18H34N2O6S B1236994 (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide

Cat. No. B1236994
M. Wt: 406.5 g/mol
InChI Key: OJMMVQQUTAEWLP-HZUSHKNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide is a proline derivative.

Scientific Research Applications

Chemical Synthesis and Transformations

  • Studies have shown that similar pyrrolidine derivatives are involved in chemical transformations such as ring-opening reactions in carbapenem-derived p-nitrobenzyl esters. This process leads to the formation of enantiomerically pure pyrrolidine derivatives, highlighting the molecule's potential in stereoselective chemical synthesis (Valiullina et al., 2020).

Biological Activity and Pharmacology

  • Pyrrolidine alkaloids similar to the queried compound have been isolated from natural sources like Broussonetia kazinoki, showing potential for biological activities. These alkaloids, due to their structural uniqueness, could be of interest in pharmacological research (Tsukamoto et al., 2001).
  • Pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activity, indicating the potential use of similar compounds in antimicrobial research (Ohtake et al., 1997).

Synthesis and Stereochemistry

  • Research has demonstrated the synthesis of similar compounds, highlighting the importance of stereochemistry in the pharmacological activity of pyrrolidine derivatives. The synthesis of optical isomers and their evaluation for biological activity exemplifies the application of this compound in stereochemical studies (Tasaka et al., 1997).

Potential in Drug Development

  • Similar pyrrolidine structures have been synthesized and evaluated for their affinity to receptors such as the 5-HT4 receptor, suggesting the potential of these compounds in the development of novel pharmaceuticals (Yanagi et al., 1999).

Advanced Organic Synthesis

  • The synthesis of complex pyrrolidine derivatives from basic starting materials demonstrates the molecule's role in advanced organic synthesis and the creation of complex molecules (Meilert et al., 2004).

properties

Product Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide

Molecular Formula

C18H34N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14+,15-,16-,18-/m1/s1

InChI Key

OJMMVQQUTAEWLP-HZUSHKNOSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 2
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 3
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 4
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 5
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide
Reactant of Route 6
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide

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